Cas no 1803939-91-4 (3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5F6NO2/c1-3-5(16)6(17-8(12,13)14)4(2-15-3)7(9,10)11/h2,16H,1H3
- InChIKey: WICMSBGCTHKCCI-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C)C(=C1OC(F)(F)F)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 266
- XLogP3: 3
- トポロジー分子極性表面積: 42.4
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029099067-1g |
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine |
1803939-91-4 | 97% | 1g |
$1,490.00 | 2022-04-02 |
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 関連文献
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridineに関する追加情報
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine (CAS No. 1803939-91-4): A Comprehensive Overview
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine, identified by its CAS number 1803939-91-4, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic pyridine derivative has garnered attention due to its unique structural features and potential applications in drug development. The presence of multiple fluorinated substituents and a hydroxyl group makes it a compound of interest for medicinal chemists exploring novel therapeutic agents.
The compound's molecular structure consists of a pyridine core substituted with a methyl group at the 2-position, a trifluoromethoxy group at the 4-position, and a trifluoromethyl group at the 5-position. Additionally, the 3-position is occupied by a hydroxyl group. This specific arrangement of functional groups imparts distinct chemical properties that influence its reactivity and biological activity. The trifluoromethyl and trifluoromethoxy groups, in particular, are known for their ability to enhance metabolic stability and binding affinity, making them valuable in the design of drug candidates.
In recent years, there has been growing interest in fluorinated pyridines as pharmacophores due to their favorable pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules often leads to improved lipophilicity, reduced metabolic clearance, and increased binding affinity to biological targets. This has made fluorinated pyridines attractive for the development of small-molecule drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
The synthesis of 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine involves multi-step organic transformations that require precise control over reaction conditions. One common synthetic route involves the condensation of ethyl acetoacetate with malononitrile to form an intermediate pyridine derivative, followed by functionalization with trifluoromethanol and subsequent bromination. The final step typically involves nucleophilic substitution with sodium hydroxide to introduce the hydroxyl group at the 3-position.
The compound's reactivity is further influenced by its electronic distribution, which is modulated by the electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups. This electronic environment can be exploited in various chemical reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are commonly used in medicinal chemistry for constructing more complex molecular architectures.
Recent studies have explored the potential of 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine as a precursor for more sophisticated pharmacological agents. For instance, researchers have investigated its use in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The pyridine scaffold serves as a privileged structure in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
The compound's biological activity has also been studied in vitro and in vivo models. Preliminary findings suggest that it may exhibit properties relevant to anti-inflammatory and anti-proliferative effects. These activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell growth. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The role of computational chemistry in understanding the properties of 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine cannot be overstated. Molecular modeling techniques allow researchers to predict how the compound interacts with biological targets at an atomic level. This information is crucial for designing experiments aimed at optimizing its pharmacological properties.
In conclusion, 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its synthesis presents challenges that require advanced organic chemistry techniques but offer opportunities for creating novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in medicinal chemistry.
1803939-91-4 (3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine) Related Products
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)




